14-(4-acetylphenyl)-9-(4-chlorophenyl)-17-thia-2,12,13,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one
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Overview
Description
3-(4-acetylphenyl)-11-(4-chlorophenyl)-7,8,9,10-tetrahydro[1,2,3]triazino[4’,5’:4,5]thieno[2,3-b]quinolin-4(3H)-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-acetylphenyl)-11-(4-chlorophenyl)-7,8,9,10-tetrahydro[1,2,3]triazino[4’,5’:4,5]thieno[2,3-b]quinolin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thieno[2,3-b]quinoline core: This step involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the triazino moiety: The triazino ring is introduced through a cyclization reaction involving a hydrazine derivative and a suitable electrophile.
Functionalization of the aromatic rings: The acetyl and chlorophenyl groups are introduced via Friedel-Crafts acylation and halogenation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-acetylphenyl)-11-(4-chlorophenyl)-7,8,9,10-tetrahydro[1,2,3]triazino[4’,5’:4,5]thieno[2,3-b]quinolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone and nitro groups to alcohols and amines, respectively.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols and amines, and substituted aromatic compounds.
Scientific Research Applications
3-(4-acetylphenyl)-11-(4-chlorophenyl)-7,8,9,10-tetrahydro[1,2,3]triazino[4’,5’:4,5]thieno[2,3-b]quinolin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound’s electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Mechanism of Action
The mechanism of action of 3-(4-acetylphenyl)-11-(4-chlorophenyl)-7,8,9,10-tetrahydro[1,2,3]triazino[4’,5’:4,5]thieno[2,3-b]quinolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzo[4,5]thieno-S,S-dioxide-[3,2-b]benzofurans: These compounds share a similar thieno-fused ring system and are studied for their electronic properties and applications in organic electronics.
Thieno[2,3-f]benzofuran derivatives: These compounds have been explored for their use in organic solar cells and other optoelectronic devices.
Uniqueness
3-(4-acetylphenyl)-11-(4-chlorophenyl)-7,8,9,10-tetrahydro[1,2,3]triazino[4’,5’:4,5]thieno[2,3-b]quinolin-4(3H)-one is unique due to its combination of multiple aromatic and heterocyclic rings, which imparts distinct electronic and structural properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C26H19ClN4O2S |
---|---|
Molecular Weight |
487 g/mol |
IUPAC Name |
14-(4-acetylphenyl)-9-(4-chlorophenyl)-17-thia-2,12,13,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one |
InChI |
InChI=1S/C26H19ClN4O2S/c1-14(32)15-8-12-18(13-9-15)31-26(33)24-23(29-30-31)22-21(16-6-10-17(27)11-7-16)19-4-2-3-5-20(19)28-25(22)34-24/h6-13H,2-5H2,1H3 |
InChI Key |
HHNCNNUDCLXCRI-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C4=C(C5=C(CCCC5)N=C4S3)C6=CC=C(C=C6)Cl)N=N2 |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C4=C(C5=C(CCCC5)N=C4S3)C6=CC=C(C=C6)Cl)N=N2 |
Origin of Product |
United States |
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